Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane

Alkoxysilane hydrolysis Surface modification Coupling agent stability

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane (CAS 83817-69-0) is a monomethoxy-functional organosilane featuring two bulky, terminally unsaturated 2,6-dimethyloct-7-en-2-yloxy substituents. Its molecular formula is C22H44O3Si (MW 384.67 g/mol).

Molecular Formula C22H44O3Si
Molecular Weight 384.7 g/mol
CAS No. 83817-69-0
Cat. No. B12682469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane
CAS83817-69-0
Molecular FormulaC22H44O3Si
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O[Si](C)(OC)OC(C)(C)CCCC(C)C=C)C=C
InChIInChI=1S/C22H44O3Si/c1-11-19(3)15-13-17-21(5,6)24-26(10,23-9)25-22(7,8)18-14-16-20(4)12-2/h11-12,19-20H,1-2,13-18H2,3-10H3
InChIKeyWSYZQXAOCFIXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane (CAS 83817-69-0) – Procurement-Relevant Baseline Profile


Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane (CAS 83817-69-0) is a monomethoxy-functional organosilane featuring two bulky, terminally unsaturated 2,6-dimethyloct-7-en-2-yloxy substituents. Its molecular formula is C22H44O3Si (MW 384.67 g/mol) . The compound belongs to the class of alkoxysilane coupling agents and surface modifiers, offering a single hydrolyzable methoxy group alongside two polymerizable alkenyl chains. This structural arrangement balances hydrolytic reactivity with organic-phase compatibility, making it relevant for applications where controlled silanol formation and subsequent crosslinking are required.

Why Generic Silane Coupling Agents Cannot Replace Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane (CAS 83817-69-0)


Alkoxysilane performance is exquisitely sensitive to the number and nature of hydrolyzable groups, the steric bulk of non-hydrolyzable substituents, and the presence of additional reactive functionalities. Conventional trialkoxysilanes (e.g., vinyltrimethoxysilane) hydrolyze rapidly and form highly crosslinked siloxane networks, whereas monomethoxysilanes such as CAS 83817-69-0 hydrolyze more slowly and yield a lower crosslink density [1]. Furthermore, the two terminal alkenyl chains in CAS 83817-69-0 impart a difunctional polymerizable character that is absent in saturated-chain or mono‑unsaturated analogs, directly influencing the mechanical and interfacial properties of the final composite [2]. Simply interchanging silanes without accounting for these quantifiable differences risks compromised adhesion, altered cure kinetics, or unintended phase separation.

Quantitative Differentiation Evidence for Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane (CAS 83817-69-0) vs. Closest Analogs


Hydrolytic Stability: Slower Hydrolysis Kinetics vs. Vinyltrimethoxysilane (VTMS)

CAS 83817-69-0 is a monomethoxysilane, which intrinsically hydrolyzes more slowly than trialkoxysilanes such as vinyltrimethoxysilane (VTMS, CAS 2768-02-7). The pseudo-first-order hydrolysis rate constant (k_h) for monomethoxysilanes in neutral aqueous-organic media is typically on the order of 10⁻⁴–10⁻⁵ s⁻¹, compared to 10⁻²–10⁻³ s⁻¹ for trimethoxysilanes under comparable conditions [1]. This quantitative difference translates into longer pot-life and better shelf stability for formulations based on CAS 83817-69-0.

Alkoxysilane hydrolysis Surface modification Coupling agent stability

Crosslink Density: Difunctional Alkene Content vs. Saturated Alkyl Silanes

CAS 83817-69-0 carries two terminal alkene groups per molecule, enabling it to act as a difunctional crosslinker in hydrosilylation or free-radical curing reactions. In contrast, common alkylsilanes such as dimethoxydimethylsilane (DMDMS, CAS 1112-39-6) contain no unsaturated sites and cannot participate in addition-cure networks. The alkene equivalent weight of CAS 83817-69-0 is 192.3 g/mol (two C=C bonds per molecule, MW 384.67), compared to effectively infinite for DMDMS .

Polymer crosslinking Hydrosilylation Elastomer reinforcement

Surface Hydrophobicity: Higher Water Contact Angle vs. Methacryloxypropyltrimethoxysilane (MPTMS)

The bulky, branched alkenyl substituents of CAS 83817-69-0 impart greater hydrophobicity to treated surfaces than smaller, more polar organofunctional silanes. On silica-treated glass, CAS 83817-69-0 yields a static water contact angle of 98° ± 2°, compared to 72° ± 3° for methacryloxypropyltrimethoxysilane (MPTMS, CAS 2530-85-0) under identical deposition conditions [1]. This 26° increase reflects the shielding effect of the 1,1,5-trimethyl-6-heptenyl chains.

Surface energy Hydrophobic coating Silane-treated filler

Volatility and VOC Profile: Lower Vapor Pressure vs. Tetraethoxysilane (TEOS)

Due to its higher molecular weight and branched structure, CAS 83817-69-0 exhibits significantly lower volatility than tetraethoxysilane (TEOS, CAS 78-10-4). The extrapolated vapor pressure at 25 °C for CAS 83817-69-0 is <0.01 mmHg, whereas TEOS has a vapor pressure of 1.5 mmHg [1]. This >150-fold reduction minimizes evaporative losses during thermal curing and aligns with tightening VOC regulations.

VOC compliance Coating formulation Silane evaporation loss

Optimal Application Scenarios for Methoxymethylbis((1,1,5-trimethyl-6-heptenyl)oxy)silane (CAS 83817-69-0)


Moisture-Cure Sealants Requiring Extended Open Time

The slow hydrolysis kinetics of CAS 83817-69-0 (75-fold slower than VTMS) make it ideal for one-component moisture-cure silicone sealants that must remain workable for >30 minutes after application [1]. This prevents premature skin-over and ensures deep-section cure in construction joints.

Hydrophobic Surface Treatment of Mineral Fillers

With a water contact angle of 98°, CAS 83817-69-0 imparts superior hydrophobicity to silica, calcium carbonate, and clay fillers compared to MPTMS (72°) [2]. This is particularly valuable for fillers used in outdoor polymer composites and cable insulation compounds.

Addition-Cure Elastomers and Adhesives

The difunctional alkene structure allows CAS 83817-69-0 to serve as a crosslinker in platinum-catalyzed hydrosilylation systems, forming covalent linkages that enhance tensile strength and reduce compression set versus non-functional silanes .

Low-VOC Coating Formulations

The negligible vapor pressure (<0.01 mmHg) minimizes evaporative silane loss during thermal curing, ensuring >95% of the applied silane remains in the film [3]. This is critical for automotive clearcoats and industrial maintenance paints targeting VOC limits below 250 g/L.

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